

Cefpirome Sulfate Tissue Penetration: A Technical Guide

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Compound of Interest

Compound Name: Cefpirome Sulfate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the tissue penetration of **Cefpirome Sulfate**, a fourth-generation cephalosporin. Understanding the extent to which an antibiotic penetrates various body tissues and fluids is critical for predicting its efficacy in treating infections at different sites. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant processes to provide a comprehensive resource for professionals in drug development and infectious disease research.

Quantitative Analysis of Cefpirome Tissue Penetration

The ability of Cefpirome to reach the site of infection in sufficient concentrations is a key determinant of its clinical success. The following tables summarize the quantitative data on Cefpirome concentration in various human tissues and fluids, compiled from multiple pharmacokinetic studies.

Table 1: Cefpirome Concentration in Inflammatory and Abscess Fluids

Tissue/Fluid	Dosage	Subjects	Mean Peak Concentration (mg/L)	Time to Peak Concentration (hours)	Penetration (%)*	Reference
Inflammatory Fluid	1 g IV	6 healthy male volunteers	39.2	1.9	123	[1][2]
Abscess Fluid	2 g IV	12 patients with abscesses	12 (variable)	Variable	Highly variable	

*Penetration is often expressed as the ratio of the Area Under the Curve (AUC) in the tissue/fluid to the AUC in plasma.

Table 2: Cefpirome Penetration into the Central Nervous System

Condition	Dosage	Subjects	Mean CSF Concentration (mg/L)	Time Post-Dose (hours)	Reference
Non-inflamed Meninges	2 g IV	20 adult patients	0.50 - 0.83	1 - 8.3	
Purulent Meningitis	2 g IV	25 adult patients	2.26 - 4.17	2 - 12	
Bacterial Meningitis	50 mg/kg IV	15 children	10.8 (peak)	~2	

Table 3: Cefpirome Concentration in Pulmonary Tissues

Tissue/Fluid	Dosage	Subjects	Mean Concentration	Notes	Reference
Bronchial Mucosa	1 g IV	37 patients	19.3 mg/kg	-	[3]
Epithelial Lining Fluid	1 g IV	8 patients	7.2 mg/L	-	[3]
Unaffected Lung Tissue	30 mg/kg IV (every 12h)	8 septic patients	48 mg/L (peak)	Steady-state conditions	
Infected Lung Tissue	30 mg/kg IV (every 12h)	8 septic patients	45 mg/L (peak)	Steady-state conditions	

Table 4: Cefpirome Concentration in Skin and Soft Tissues

Tissue	Dosage	Subjects	Mean Concentration	Notes	Reference
Subcutaneous Adipose Tissue	2 g IV	7 healthy volunteers	AUC ₀₋₂₄₀ : 13.11 g·min/L	-	[4][5]
Subcutaneous Adipose Tissue	2 g IV	11 septic patients	AUC ₀₋₂₄₀ : 6.90 g·min/L	Penetration is impaired in septic patients.	[4][5]

Table 5: Cefpirome Concentration in Renal Tissue (Animal Data)

Tissue	Dosage	Subjects	Mean Residual Concentration	Notes	Reference
Kidney	20 mg/kg oral (twice daily for 7 days)	Rats	High	Second highest after the liver.	[6]

Note on Data Gaps: While Cefpirome is known to be primarily excreted via the kidneys, specific quantitative data on its concentration within human renal tissue is limited in the reviewed literature. Similarly, detailed studies on its penetration into different layers of human skin, beyond subcutaneous adipose tissue and inflammatory blister fluid, are not readily available.

Experimental Protocols

The data presented above were generated from a variety of clinical and preclinical studies. Understanding the methodologies employed is crucial for interpreting the results. Below are detailed descriptions of the key experimental protocols used in the cited studies.

Cantharidin-Induced Blister Fluid Model for Inflammatory Fluid Penetration

- Objective: To simulate the penetration of Cefpirome into an inflammatory exudate.
- Subjects: Healthy human volunteers.
- Procedure:
 - A blistering agent, cantharidin, is applied to the forearm skin to induce the formation of a sterile blister.
 - The fluid within the blister, which mimics inflammatory exudate, is sampled at various time points after intravenous administration of Cefpirome.
 - Simultaneously, blood samples are drawn to determine serum concentrations.

- **Drug Administration:** Typically, a single intravenous dose (e.g., 1 g) is administered.
- **Sample Analysis:** Cefpirome concentrations in both serum and blister fluid are quantified using High-Performance Liquid Chromatography (HPLC).

Cerebrospinal Fluid (CSF) Penetration Studies

- **Objective:** To determine the extent of Cefpirome entry into the central nervous system, both in the presence and absence of meningeal inflammation.
- **Subjects:** Patients undergoing lumbar puncture for diagnostic or therapeutic reasons.
- **Procedure:**
 - Patients are administered a single intravenous dose of Cefpirome at a specified time before the scheduled lumbar puncture.
 - During the lumbar puncture, a sample of CSF is collected.
 - Blood samples are collected at multiple time points to establish the serum pharmacokinetic profile.
- **Drug Administration:** Intravenous doses ranging from 50 mg/kg in children to 2 g in adults have been used.
- **Sample Analysis:** Cefpirome concentrations in serum and CSF are determined by HPLC.

Bronchoalveolar Lavage (BAL) for Pulmonary Tissue Fluid Analysis

- **Objective:** To measure Cefpirome concentrations in the epithelial lining fluid (ELF) and bronchial mucosa.
- **Subjects:** Patients undergoing bronchoscopy for clinical indications.
- **Procedure:**
 - A single intravenous dose of Cefpirome is administered prior to the bronchoscopy.

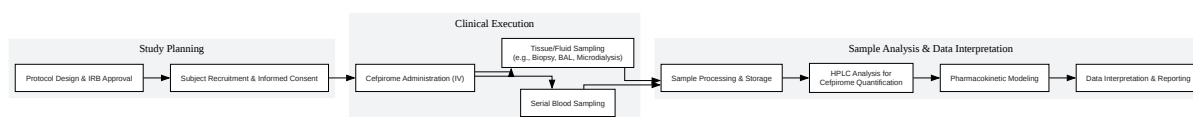
- During the procedure, a bronchoscope is used to instill and then aspirate a sterile saline solution from a lung subsegment (BAL).
- Biopsy samples of the bronchial mucosa are also collected.
- Drug Administration: A typical dose is 1 g administered intravenously.
- Sample Analysis: Cefpirome concentrations in serum, BAL fluid, and homogenized mucosal tissue are measured by HPLC. The concentration in ELF is calculated based on the urea dilution method.

Microdialysis for Interstitial Fluid Concentration Measurement

- Objective: To measure the unbound, pharmacologically active concentration of Cefpirome in the interstitial fluid of tissues like subcutaneous adipose tissue and muscle.
- Subjects: Healthy volunteers or patient populations (e.g., septic patients).
- Procedure:
 - A microdialysis probe, which has a semipermeable membrane at its tip, is inserted into the target tissue.
 - The probe is continuously perfused with a physiological solution at a low flow rate.
 - Cefpirome in the interstitial fluid diffuses across the membrane into the perfusion fluid (dialysate).
 - The dialysate is collected at timed intervals for analysis.
- Drug Administration: Intravenous administration of Cefpirome (e.g., 2 g).
- Sample Analysis: Cefpirome concentrations in the dialysate are quantified by HPLC.

Visualizing Methodologies and Influencing Factors Experimental Workflow for Tissue Penetration Studies

The following diagram illustrates a generalized workflow for a clinical study investigating the tissue penetration of Cefpirome.

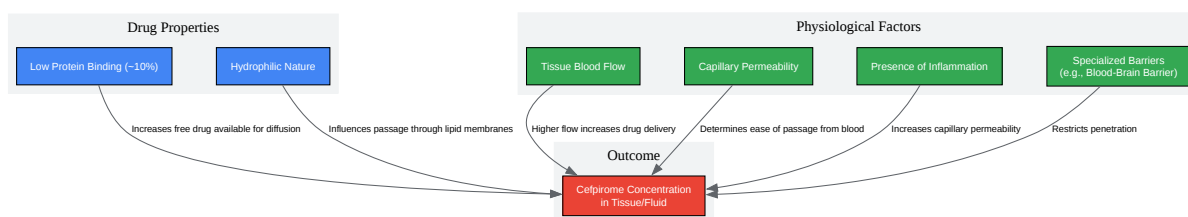


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A generalized experimental workflow for assessing Cefpirome tissue penetration.

Factors Influencing Cefpirome Tissue Penetration

Cefpirome's ability to penetrate tissues is not governed by specific signaling pathways but rather by a combination of its physicochemical properties and the physiological characteristics of the tissue barriers. The following diagram illustrates these relationships.



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Key factors influencing the tissue penetration of **Cefpirome Sulfate**.

In conclusion, **Cefpirome Sulfate** demonstrates excellent penetration into a wide range of tissues and fluids, particularly in the presence of inflammation. This favorable pharmacokinetic profile, combined with its broad spectrum of activity, supports its use in treating a variety of serious infections. The methodologies described and the factors illustrated in this guide provide a robust framework for researchers and clinicians to understand and further investigate the tissue distribution of this important antibiotic.

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References

- 1. Pharmacokinetics and tissue penetration of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics and pharmacodynamics of cefpirome in subcutaneous adipose tissue of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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